molecular formula C6H13ClN4O2 B14023582 (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride

Cat. No.: B14023582
M. Wt: 208.64 g/mol
InChI Key: RMHTUSZBHVLYJC-WCCKRBBISA-N
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Description

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride typically involves the formation of the diazirine ring. One common method starts with the conversion of ketones to diaziridines, which are then oxidized to form diazirines. The process involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion of diaziridines to diazirines.

    Reduction: Potential reduction of the diazirine ring under specific conditions.

    Substitution: Reactions involving the substitution of functional groups on the diazirine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylammonium chloride, tosyl or mesyl chloride, ammonia, chromium-based reagents, iodine, triethylamine, silver oxide, and oxalyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diaziridines typically yields diazirines, while substitution reactions can introduce various functional groups onto the diazirine ring.

Scientific Research Applications

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride involves the formation of reactive carbenes upon irradiation with ultraviolet light. These carbenes can insert into various C-H, N-H, and O-H bonds, leading to covalent modification of biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride is unique due to its specific structure, which includes an aminoethyl group attached to the diazirine ring. This structural feature may confer distinct reactivity and binding properties compared to other diazirine compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C6H13ClN4O2

Molecular Weight

208.64 g/mol

IUPAC Name

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C6H12N4O2.ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;/h4H,1-3,7-8H2,(H,11,12);1H/t4-;/m0./s1

InChI Key

RMHTUSZBHVLYJC-WCCKRBBISA-N

Isomeric SMILES

C(CN)C1(N=N1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CN)C1(N=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

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